R-etodolac is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac [, , , ]. Unlike its S-enantiomer, R-etodolac lacks cyclooxygenase (COX) inhibitory activity [, , , , , , , , , , ]. This unique characteristic makes it a valuable tool in scientific research, especially in understanding COX-independent mechanisms of action and exploring potential therapeutic applications beyond inflammation.
While the synthesis of R-etodolac is not extensively discussed in the provided papers, several studies mention the resolution of racemic etodolac into its enantiomers. This separation typically involves chiral chromatography techniques [] or preferential crystallization methods []. Further research focusing on efficient and scalable synthesis of pure R-etodolac is needed.
The molecular structure of R-etodolac has been characterized by various techniques, including X-ray diffraction analysis, particularly in the context of its interaction with β-cyclodextrins []. This interaction influences its solubility and potentially impacts its delivery and bioavailability. Further studies utilizing computational modeling and structure-activity relationship analysis could provide valuable insights into its binding properties and optimize its therapeutic potential.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6